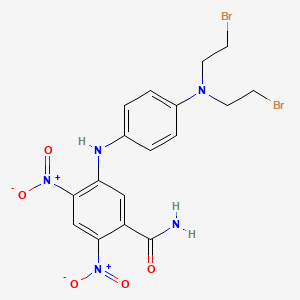
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, amine, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide moiety is carried out by reacting the nitroaniline derivative with an appropriate carboxylic acid or its derivative in the presence of coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide exerts its effects involves multiple pathways:
Molecular Targets: The compound can interact with DNA, leading to the formation of DNA adducts that disrupt normal cellular processes.
Pathways Involved: The compound can induce oxidative stress and activate apoptotic pathways, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
5-(p-(Bis(2-chloroethyl)amino)anilino)-2,4-dinitrobenzamide: Similar structure but with chloroethyl groups instead of bromoethyl groups.
5-(p-(Bis(2-iodoethyl)amino)anilino)-2,4-dinitrobenzamide: Similar structure but with iodoethyl groups instead of bromoethyl groups.
Uniqueness
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide is unique due to the presence of bromoethyl groups, which can undergo specific chemical reactions that are not possible with chloroethyl or iodoethyl analogs. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
32869-03-7 |
|---|---|
分子式 |
C17H17Br2N5O5 |
分子量 |
531.2 g/mol |
IUPAC名 |
5-[4-[bis(2-bromoethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H17Br2N5O5/c18-5-7-22(8-6-19)12-3-1-11(2-4-12)21-14-9-13(17(20)25)15(23(26)27)10-16(14)24(28)29/h1-4,9-10,21H,5-8H2,(H2,20,25) |
InChIキー |
GRSSRLBZMNRJQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])N(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


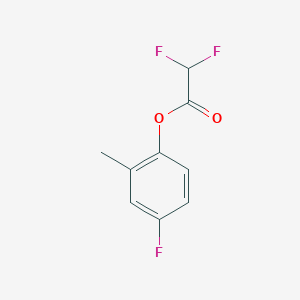
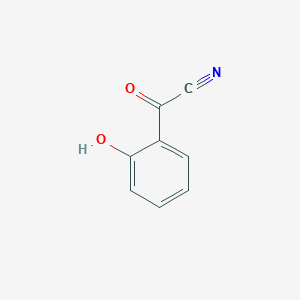

![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
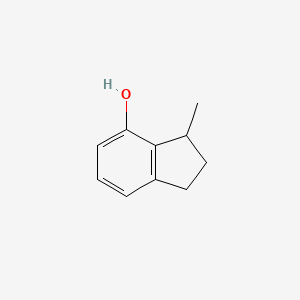
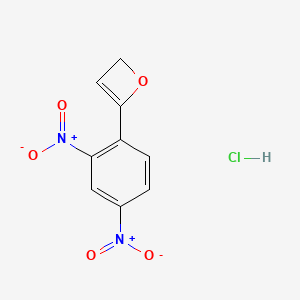
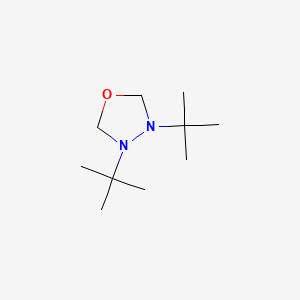
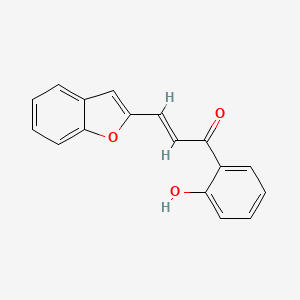
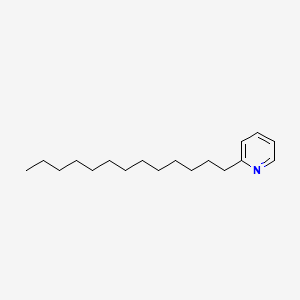

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
![[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B13825393.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
